4-[(4-Benzylpiperazino)methyl]-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol
Description
4-[(4-Benzylpiperazino)methyl]-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol is a piperidinol-based compound featuring a 4-chlorophenyl sulfonyl group at position 1 and a 4-benzylpiperazinomethyl substituent at position 2.
Properties
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-1-(4-chlorophenyl)sulfonylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O3S/c24-21-6-8-22(9-7-21)31(29,30)27-12-10-23(28,11-13-27)19-26-16-14-25(15-17-26)18-20-4-2-1-3-5-20/h1-9,28H,10-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXWLLKHLNVYSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN2CCN(CC2)CC3=CC=CC=C3)O)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801127560 | |
| Record name | 1-[(4-Chlorophenyl)sulfonyl]-4-[[4-(phenylmethyl)-1-piperazinyl]methyl]-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801127560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478041-67-7 | |
| Record name | 1-[(4-Chlorophenyl)sulfonyl]-4-[[4-(phenylmethyl)-1-piperazinyl]methyl]-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478041-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Chlorophenyl)sulfonyl]-4-[[4-(phenylmethyl)-1-piperazinyl]methyl]-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801127560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Benzylpiperazino)methyl]-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Benzylpiperazino)methyl]-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the piperidinol moiety can be oxidized to form a ketone.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the sulfonyl group produces a sulfide.
Scientific Research Applications
4-[(4-Benzylpiperazino)methyl]-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Benzylpiperazino)methyl]-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and benzyl group may facilitate binding to these targets, while the sulfonyl and piperidinol moieties contribute to the compound’s overall activity. The exact pathways and interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-[(4-Benzylpiperazino)methyl]-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol with structurally related compounds, focusing on molecular features, substituents, and physicochemical properties.
Key Observations:
Structural Flexibility: The piperidinol core is substituted with diverse groups (e.g., azepanyl, benzylpiperazino, fluorophenyl), which modulate receptor affinity and pharmacokinetics.
Impact of Sulfonyl Groups: Compounds with 4-chlorophenyl sulfonyl groups (e.g., ) exhibit enhanced stability compared to non-sulfonyl analogs (e.g., ).
Molecular Weight Trends : Pyrimidine-based derivatives (e.g., ) have significantly higher molecular weights (~577 g/mol), likely reducing solubility and bioavailability.
Fluorine Substitution : Fluorophenyl-containing analogs (e.g., ) show improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation.
Research Findings and Implications
- Neuropharmacological Potential: The benzylpiperazino group in the target compound suggests affinity for serotonin (5-HT) or dopamine receptors, similar to atypical antipsychotics. However, fluorophenyl analogs () might offer better blood-brain barrier penetration .
- Solubility vs. Activity : Carboxylate esters () improve solubility but may reduce CNS activity due to increased polarity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
